(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Descripción general

Descripción

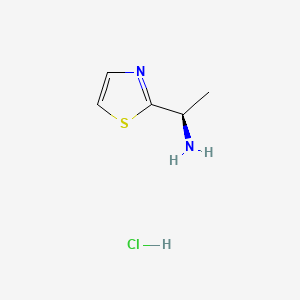

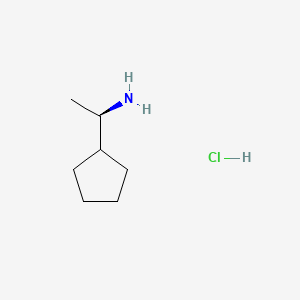

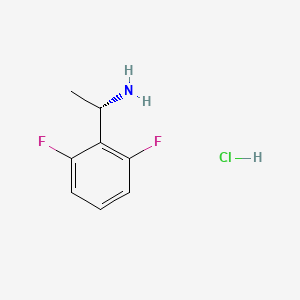

2-(2,6-difluorophenyl)ethanamine is a chemical compound that has a molecular formula of C8H9F2N . It’s important to note that the specific compound you’re asking about, “(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride”, may have different properties due to the presence of the hydrochloride group.

Molecular Structure Analysis

The molecular structure of 2-(2,6-difluorophenyl)ethanamine consists of a two-carbon chain (ethanamine) attached to a phenyl ring with two fluorine atoms at the 2 and 6 positions . The “(S)-1-” prefix indicates the stereochemistry of the compound, but without a specific chiral center in the compound you provided, it’s unclear what this refers to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(2,6-difluorophenyl)ethanamine would depend on factors like its molecular structure and the conditions under which it’s studied . Specific properties like melting point, boiling point, and density weren’t available in the sources I found.Aplicaciones Científicas De Investigación

Multifunctional Biocide Applications : 2-(Decylthio)ethanamine hydrochloride has demonstrated broad-spectrum activity against bacteria, fungi, and algae, showing potential as a multifunctional biocide in cooling water systems. It also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Antiamoebic Activity : Chalcones possessing N-substituted ethanamine, synthesized through reactions involving 2-chloro N-substituted ethanamine hydrochloride, have shown antiamoebic activity against Entamoeba histolytica, with some compounds demonstrating better activity than the standard drug metronidazole (Zaidi et al., 2015).

Synthesis of Radiolabeled Compounds : 2-Bromo-[1-14C]ethanamine hydrobromide was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride, indicating its application in the synthesis of radiolabeled compounds for scientific research (Bach & Bridges, 1982).

Pharmaceutical Intermediate : 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine is a key intermediate for Silodosin, an α1-adrenoceptor antagonist used in treating benign prostatic hyperplasia. Its synthesis from 2-nitrochlorobenzene through various chemical reactions highlights its role in pharmaceutical synthesis (Luo et al., 2008).

Antiobesity Drug Synthesis : A novel synthesis method for the antiobesity drug lorcaserin hydrochloride involves N-protection of 2-(4-chlorophenyl)ethanamine, indicating its utility in the development of therapeutic agents (Zhu et al., 2015).

Synthesis of Chiral Alcohols for Pharmaceutical Use : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate used in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, highlights the application of ethanamine derivatives in synthesizing chiral pharmaceutical intermediates (Guo et al., 2017).

Psychoactive Compounds Study : The study of novel synthetic hallucinogenic compounds like 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride reveals their potential for recreational use and associated toxicities, indicating the importance of ethanamine derivatives in behavioral pharmacology research (Gatch et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZUBPXSPPADIL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681085 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride | |

CAS RN |

1217473-52-3, 1309598-68-2 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)

![3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole](/img/no-structure.png)